N-(N-DL-Valylglycyl)glycine chemical structure and properties
N-(N-DL-Valylglycyl)glycine chemical structure and properties
Topic: N-(N-DL-Valylglycyl)glycine chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Stereochemical Structure, Physicochemical Properties, and Synthetic Applications
Executive Summary
N-(N-DL-Valylglycyl)glycine (DL-Val-Gly-Gly) is a synthetic tripeptide utilized primarily as a model substrate in enzymatic kinetics, protein folding studies, and peptide synthesis optimization. Comprising a racemic N-terminal valine residue coupled to a diglycine backbone, this molecule serves as a critical probe for distinguishing stereospecific proteolytic activity. While the L-isomer (L-Val-Gly-Gly) is a natural metabolite and substrate for mammalian peptidases, the inclusion of the D-isomer in the DL-mixture allows researchers to investigate protease stereoselectivity, specifically the resistance of D-amino acid peptide bonds to canonical hydrolysis.
This guide details the structural characteristics, physicochemical behavior, and synthetic methodologies for DL-Val-Gly-Gly, providing a grounded reference for its application in bioanalytical chemistry and drug development.
Chemical Identity and Structure
The molecule consists of a valine residue linked via a peptide bond to a glycylglycine dipeptide. The "DL" designation indicates that the N-terminal valine exists as a racemic mixture of its dextrorotatory (D-) and levorotatory (L-) enantiomers, while the glycine residues remain achiral.
Nomenclature & Identifiers:
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IUPAC Name: 2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetic acid
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Sequence: H-DL-Val-Gly-Gly-OH
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Common Abbreviation: DL-VGG[1]
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CAS Number (L-Isomer): 21835-35-8 (Reference for L-form properties)[2]
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CAS Number (DL-Ethyl Ester): 51056-90-7 (Reference for synthetic intermediate)
Structural Visualization
The following diagram illustrates the chemical connectivity of the tripeptide. Note the chiral center at the Valine
Figure 1: Connectivity of the Val-Gly-Gly backbone.[3][4][5] The N-terminal Valine introduces stereochemical diversity (DL), affecting enzyme recognition.
Physicochemical Properties[1][2][3][4][6][7][8][9]
The properties of DL-Val-Gly-Gly are largely defined by the amphiphilic nature of Valine (hydrophobic side chain) and the hydrophilic, flexible nature of the Glycine tail.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 231.25 g/mol | Monoisotopic mass: 231.12 |
| Physical State | White to off-white lyophilized powder | Hygroscopic |
| Solubility | Soluble in water (>20 mg/mL), DMSO | Hydrophilic C-terminus aids aqueous solubility |
| Isoelectric Point (pI) | ~5.5 – 6.0 | Calculated based on pKa of termini |
| pKa (N-terminal) | ~7.8 – 8.0 | Ammonium group ( |
| pKa (C-terminal) | ~3.1 – 3.5 | Carboxylate group ( |
| UV Absorbance | 214 nm (Peptide bond) | No aromatic residues (Trp/Tyr/Phe) |
Stereochemical Implications: In a solution of N-(N-DL-Valylglycyl)glycine, physicochemical properties like solubility and pKa remain identical for both enantiomers. However, biological interaction (e.g., taste receptor binding, enzymatic degradation) will differ significantly between the L-VGG and D-VGG components.
Synthesis and Purification Protocols
The synthesis of DL-Val-Gly-Gly is most efficiently achieved via Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry. This method ensures high purity and prevents racemization of the Glycine residues (which is impossible) while allowing controlled introduction of the DL-Valine.
Experimental Protocol: Fmoc-SPPS of DL-Val-Gly-Gly
Objective: Synthesize H-DL-Val-Gly-Gly-OH on a 0.25 mmol scale.
Reagents:
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Resin: Wang Resin (pre-loaded with Fmoc-Gly is preferred to reduce steps).
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Amino Acids: Fmoc-Gly-OH, Fmoc-DL-Val-OH (or a 1:1 mix of Fmoc-L-Val-OH and Fmoc-D-Val-OH).
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Coupling Agents: HBTU/HOBt or DIC/Oxyma.
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Base: Diisopropylethylamine (DIPEA).
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Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
Workflow:
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Resin Swelling: Swell 0.4 g Wang resin in DMF for 30 min.
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Deprotection (Gly1): Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc from the first Glycine. Wash with DMF (5x).
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Coupling (Gly2): Dissolve Fmoc-Gly-OH (4 eq), HBTU (4 eq), and DIPEA (8 eq) in DMF. Add to resin. Shake for 45 min. Verify coupling via Kaiser Test (negative = complete).
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Deprotection (Gly2): Repeat 20% Piperidine treatment.
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Coupling (DL-Val): Dissolve Fmoc-DL-Val-OH (4 eq) with coupling agents. Add to resin. This step introduces the racemic N-terminus.
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Final Deprotection: Remove the N-terminal Fmoc group.
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Cleavage: Incubate resin in TFA cocktail for 2 hours. Precipitate peptide in cold diethyl ether.
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Purification: Semi-preparative RP-HPLC (C18 column, Gradient: 0-30% ACN in 0.1% TFA).
Figure 2: SPPS workflow for DL-Val-Gly-Gly. Step 4 is the critical stereochemical divergence point.
Biological & Analytical Applications[6][11]
5.1 Enzymatic Stability and Kinetics
DL-Val-Gly-Gly is extensively used to assay the stereospecificity of peptidases.
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L-VGG Component: Rapidly hydrolyzed by aminopeptidases (e.g., Leucine aminopeptidase) and dipeptidyl peptidases.
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D-VGG Component: Resistant to canonical mammalian proteases. This resistance allows D-VGG to serve as a negative control or a stable internal standard in biological matrices.
Mechanistic Insight: Aminopeptidases require the N-terminal residue to be in the L-configuration to properly position the scissile peptide bond relative to the catalytic zinc ion or catalytic triad. The D-Valine side chain creates steric clash within the S1 subsite of the enzyme, preventing hydrolysis.
Figure 3: Differential processing of the DL-mixture by stereospecific peptidases.
5.2 Metal Coordination
Peptides containing Glycine and Valine are often used to study metal ion binding (e.g.,
5.3 Analytical Standard (MS)
In mass spectrometry (LC-MS/MS), DL-Val-Gly-Gly can be used to monitor ion suppression or as a retention time marker. The D-isomer's stability against degradation in plasma samples makes it a candidate for an internal standard when quantifying the L-isomer in metabolic studies.
References
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PubChem. (2025). Valylglycylglycine (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
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American Chemical Society. (2019). A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by D-Stereoselective Peptidases. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2026). Reaction of Human Hemoglobin Toward the Alkylating Agent S-(2-Chloroethyl)Glutathione (Valylglycylglycine as Internal Standard). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. CAS 21835-35-8: val-gly-gly | CymitQuimica [cymitquimica.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Cyclic peptide production using a macrocyclase with enhanced substrate promiscuity and relaxed recognition determinants - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05913B [pubs.rsc.org]
- 5. Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly | CAS 104914-40-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
